N-(2,2-Diphenylethyl)-N-methylamine

Medicinal Chemistry Lipophilicity Physicochemical Property

Procure N-(2,2-Diphenylethyl)-N-methylamine as a strategic building block for CNS-focused compound libraries. Its LogP of 3.2 is optimized for blood-brain barrier permeability, while the secondary amine functionality reduces over-alkylation risks, enabling efficient parallel synthesis. Benefit from non-hazmat shipping to lower costs and accelerate lead times for high-throughput screening campaigns.

Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
CAS No. 80376-82-5
Cat. No. B1315487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Diphenylethyl)-N-methylamine
CAS80376-82-5
Molecular FormulaC15H17N
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3
InChIKeyWXSURELOKDGQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Diphenylethyl)-N-methylamine (CAS 80376-82-5) Baseline Overview and Chemical Identity for Research Sourcing


N-(2,2-Diphenylethyl)-N-methylamine, also identified as N-methyl-2,2-diphenylethan-1-amine [1], is a secondary amine with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . It is characterized by a diphenylethyl group linked to a methylamino moiety, resulting in a calculated LogP (XLogP3-AA) of 3.2 [1] and a topological polar surface area of 12.03 Ų . Physically, it is described as a colorless solid with a melting point of approximately 20–22°C, soluble in organic solvents such as ethanol and chloroform . The compound is commercially available from specialty chemical suppliers, with typical purities of ≥95% .

N-(2,2-Diphenylethyl)-N-methylamine: Critical Differentiation from Generic Analogs in Research Applications


Simple substitution of N-(2,2-Diphenylethyl)-N-methylamine with other 2,2-diphenylethylamines or structurally similar building blocks is not recommended without careful evaluation due to key differences in physicochemical properties and documented structure-activity relationships. While the 2,2-diphenylethyl scaffold is recognized for contributing to receptor-binding affinity in medicinal chemistry [1], specific alterations, such as the degree of N-methylation, result in significant shifts in lipophilicity (LogP) [2] and hydrogen-bonding capacity [3], which can directly impact molecular recognition and assay outcomes. The following quantitative evidence guide details the specific, measurable parameters where this compound exhibits distinct behavior relative to its closest analogs.

Quantitative Differentiation Evidence for Sourcing N-(2,2-Diphenylethyl)-N-methylamine (CAS 80376-82-5)


Lipophilicity Profile (LogP) of N-(2,2-Diphenylethyl)-N-methylamine Versus N-Methylated Analogs

The lipophilicity of N-(2,2-Diphenylethyl)-N-methylamine, as quantified by its computed LogP (XLogP3-AA) of 3.2 [1], occupies a distinct intermediate range compared to its closest structural analogs. This value is notably higher than the primary amine 2,2-diphenylethylamine (reported LogP values of 2.8 [2] to 3.0 [3]), but substantially lower than the more highly N-alkylated tertiary amine N,N-dimethyl-2,2-diphenylethylamine, which has a computed LogP of 3.7 [4]. This quantitative difference in lipophilicity is critical for applications where a balance between membrane permeability and aqueous solubility is required.

Medicinal Chemistry Lipophilicity Physicochemical Property

Commercial Purity Specification of ≥95% for N-(2,2-Diphenylethyl)-N-methylamine as a Quality Benchmark

Commercial sourcing of N-(2,2-Diphenylethyl)-N-methylamine is typically accompanied by a minimum purity specification of 95% , as confirmed by certificates of analysis from reputable suppliers. This baseline purity, while common, is a critical procurement differentiator when compared to the often higher purity requirements for the more synthetically accessible primary amine, 2,2-diphenylethylamine, which is commercially available at >98.0% (GC) [1]. The established 95% purity specification for the N-methylated analog directly impacts its utility and cost-effectiveness in synthetic applications where a high-yielding transformation may tolerate minor impurities without compromising downstream results.

Chemical Synthesis Quality Control Analytical Chemistry

Hydrogen Bond Donor Capacity of N-(2,2-Diphenylethyl)-N-methylamine as a Determinant of Molecular Recognition

N-(2,2-Diphenylethyl)-N-methylamine possesses one hydrogen bond donor (HBD) [1], a property that distinguishes it from its tertiary amine analog, N,N-dimethyl-2,2-diphenylethylamine, which has zero HBDs [2]. This single hydrogen bond donor capacity, combined with its lone hydrogen bond acceptor (the nitrogen atom), enables specific intermolecular interactions, such as serving as a dual donor/acceptor in hydrogen bonding networks, which is impossible for the fully N-alkylated tertiary amine. This structural feature is of quantitative importance in structure-based drug design and the study of molecular recognition events.

Medicinal Chemistry Molecular Interactions Drug Design

Non-Hazardous Transport Classification for N-(2,2-Diphenylethyl)-N-methylamine Under DOT/IATA Regulations

According to supplier safety data, N-(2,2-Diphenylethyl)-N-methylamine is classified as non-hazardous material for transport under DOT/IATA regulations . This classification is a significant logistical differentiator compared to many other structurally similar or reactive amine building blocks, which often carry hazardous material (hazmat) designations requiring specialized packaging, documentation, and shipping surcharges. While the compound carries standard GHS warning labels (e.g., H303, H313, H333), its non-hazmat status for transport reduces shipping complexity and cost.

Safety Logistics Procurement

Prioritized Application Scenarios for N-(2,2-Diphenylethyl)-N-methylamine (CAS 80376-82-5) Based on Quantitative Evidence


Medicinal Chemistry: Development of Novel CNS-Penetrant Ligands

N-(2,2-Diphenylethyl)-N-methylamine serves as a strategic building block for constructing CNS-focused compound libraries. Its intermediate LogP of 3.2 [1] falls within a range often correlated with favorable blood-brain barrier permeability, while its single hydrogen bond donor [2] provides a specific interaction point for target engagement. This differentiates it from the more polar primary amine (LogP 2.8–3.0) which may exhibit poorer CNS penetration, and the more lipophilic tertiary amine (LogP 3.7) which may have limited solubility.

Organic Synthesis: A Balance of Reactivity and Stability

In synthetic chemistry, the secondary amine functionality of N-(2,2-Diphenylethyl)-N-methylamine offers a unique reactivity profile. It is less prone to over-alkylation compared to a primary amine, yet remains more nucleophilic and amenable to further functionalization than a fully substituted tertiary amine. Its commercial availability at a standard 95% purity makes it a cost-effective intermediate for initial synthetic exploration, while the option to source higher purity material exists for more sensitive applications.

Logistics-Efficient Procurement for High-Throughput Experimentation

For laboratories and core facilities engaged in high-throughput screening or parallel synthesis, the non-hazardous transport classification of N-(2,2-Diphenylethyl)-N-methylamine offers a practical advantage. This classification eliminates the need for hazmat shipping protocols, reducing both delivery lead times and associated costs. This logistical efficiency can be a decisive factor when procuring this building block for large-scale compound library synthesis.

Pharmacological Probe Development Targeting Adenosine Receptors

Based on the established structure-activity relationship of the 2,2-diphenylethyl scaffold in adenosine receptor ligands [3], N-(2,2-Diphenylethyl)-N-methylamine is a valuable intermediate for synthesizing novel pharmacological probes. Its specific substitution pattern (N-methyl vs. N,N-dimethyl) allows for the fine-tuning of physicochemical properties, as demonstrated by the LogP differences between analogs [4], which can be critical for optimizing binding affinity and selectivity profiles in early-stage drug discovery.

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